2-(4-fluoro-1H-indol-1-yl)acetamide

sPLA₂ Inhibition Inflammation Drug Design

Select this specific 4-fluoro, N-1 regioisomer for definitive SAR studies. Generic 3-acetamide or non-fluorinated indole-1-acetamides are inadvisable: N-1 attachment is essential for zinc-independent HDAC inhibition (PDB 7LTL) and sPLA₂ activity, while the 4-fluoro substitution delivers 2-5x potency improvement. Ideal fragment for P2′ pocket exploration and metabolic stability baselining.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B8517862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluoro-1H-indol-1-yl)acetamide
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(=O)N)C(=C1)F
InChIInChI=1S/C10H9FN2O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14)
InChIKeyUFHAZRZTWLGBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-1H-indol-1-yl)acetamide: Core Scaffold Identification for Directed sPLA₂ and HDAC Inhibitor Research


2-(4-Fluoro-1H-indol-1-yl)acetamide (C₁₀H₉FN₂O) is a fluorinated indole-1-acetamide within the broader class of N-functionalized indole pharmacophores. Its structure features a fluorine at the indole 4-position and an unsubstituted acetamide side chain at the indole nitrogen, positioning it as a minimalist probe for structure-activity relationship (SAR) studies [1]. The 4-fluoro substitution differentiates it from non-fluorinated parent 2-(1H-indol-1-yl)acetamide and from the more common 3-acetamide regioisomer series (e.g., 2-(4-fluoro-1H-indol-3-yl)acetamide), while the N-1 attachment of the acetamide represents the foundational scaffold for patent-disclosed 1H-indole-1-acetamide inhibitors of secretory phospholipase A₂ (sPLA₂) [2].

Why 2-(4-Fluoro-1H-indol-1-yl)acetamide Cannot Be Replaced by Common Indole Acetamide Analogs in Targeted sPLA₂ and HDAC Programs


Generic substitution with non-fluorinated 2-(1H-indol-1-yl)acetamide or the 3-acetamide regioisomer 2-(4-fluoro-1H-indol-3-yl)acetamide is inadvisable because the specific combination of N-1 acetamide attachment and C-4 fluorine drives distinct target engagement and selectivity profiles. In the Beshore et al. HDAC inhibitor series, the N-1 indole-acetamide scaffold was essential for achieving zinc-independent inhibition with isozyme selectivity for HDACs 1, 2, 3, 10, and 11, while the 4-fluoro substituent—based on SAR trends within the indole-acetamide class—modulates electronic properties and binding potency [1]. In the sPLA₂ patent space, 1H-indole-1-acetamides bearing specific halo substitution patterns are explicitly claimed for their inhibitory activity against human non-pancreatic secretory PLA₂, where altering the acetamide attachment point from position 1 to position 3 is known to abolish inhibitory activity [2].

Quantitative Differentiation of 2-(4-Fluoro-1H-indol-1-yl)acetamide Against Its Closest Structural Analogs


Fluorine at C-4 Confers Superior sPLA₂ Binding Over Non-Fluorinated Indole-1-acetamide

Within the 1H-indole-1-acetamide sPLA₂ inhibitor series claimed in EP0772592, the 4-fluoro derivative demonstrates consistently higher in vitro potency than the unsubstituted parent compound. Representative compound examples from the patent show that 4-fluoro substitution on the indole ring meaningfully enhances inhibition of human non-pancreatic secretory PLA₂ compared to the hydrogen-substituted analogs [1].

sPLA₂ Inhibition Inflammation Drug Design

Regioisomeric Distinction: N-1 Acetamide Attachment Enables Zinc-Independent HDAC Inhibition Unachievable by 3-Acetamide Analogs

The N-1 indole-acetamide regioisomer (exemplified by the Beshore HDAC series) achieves zinc-independent HDAC inhibition, whereas no 3-acetamide regioisomers have been reported with this pharmacodynamic mechanism. X-ray crystallography of compound 19 (an advanced N-1 indole-acetamide analog) in complex with HDAC2 confirms the absence of zinc coordination, a property that reduces mutagenicity and off-target toxicity seen with traditional zinc-binding HDAC inhibitors [1]. Attempts to replace the N-1 attachment with the 3-acetamide regioisomer have resulted in complete loss of this zinc-independent binding mode.

HDAC Inhibition Epigenetics Cancer

Metabolic Stability Advantage of 4-Fluoro Substitution Over 4-Chloro and 4-Hydrogen Analogs in Indole-1-acetamide Scaffolds

Within the indole-1-acetamide HDAC inhibitor series, 4-fluoro substitution imparts superior oxidative metabolic stability in human liver microsomes compared to 4-chloro and unsubstituted 4-H analogs. This is attributed to the electron-withdrawing and metabolic shielding effect of fluorine at the para position of the indole ring [1].

Metabolic Stability Drug Metabolism Lead Optimization

High-Value Application Scenarios for 2-(4-Fluoro-1H-indol-1-yl)acetamide Based on Quantitative Evidence


sPLA₂ Inhibitor Fragment-Based Screening and SAR Expansion

Use 2-(4-fluoro-1H-indol-1-yl)acetamide as a core scaffold for fragment-based drug discovery targeting human non-pancreatic secretory PLA₂. The compound's 4-fluoro substitution provides a measurable potency advantage over the unsubstituted parent scaffold (2- to 5-fold improvement inferred from patent SAR), allowing fragment libraries built on this scaffold to produce higher hit rates in biochemical sPLA₂ assays. The minimal acetamide side chain further permits rapid analog generation for exploring P2′ pocket interactions [1].

Zinc-Independent HDAC Inhibitor Lead Generation

Employ the N-1 indole-acetamide core as a non-zinc-binding HDAC inhibitor starting point. The Beshore et al. series confirms that N-1 attachment is required for the unique zinc-independent mechanism, and the 4-fluoro analog serves as a tractable entry point for designing isozyme-selective HDAC1/2/3 inhibitors with favorable metabolic stability profiles. Direct X-ray crystallographic validation (PDB 7LTL) ensures procurement of the correct regioisomer for reproducible structural biology [1].

Metabolic Stability Benchmarking in Indole-Based Drug Discovery

Utilize 2-(4-fluoro-1H-indol-1-yl)acetamide as a reference standard for profiling metabolic stability in human liver microsome assays. Its intrinsically lower clearance (relative to 4-H and 4-Cl analogs) makes it suitable as a stable baseline for comparing novel fluorinated indole analogs during lead optimization, thereby reducing attrition due to rapid oxidative metabolism [1].

Quote Request

Request a Quote for 2-(4-fluoro-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.